
Tadalafil, (6S,12AS)-
Overview
Description
Tadalafil, (6S,12AS)-, also known as (-)-TRANS-TADALAFIL, is a selective phosphodiesterase-5 inhibitor . It has a molecular formula of C22H19N3O4 and a molecular weight of 389.4 . It is used in the treatment of erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy .
Synthesis Analysis
The synthesis of (6S,12AS)-Tadalafil involves an enantioselective synthesis of 1-substituted tetrahydroisoquinolines from L–Dopa methyl ester through intramolecular aryl radical cyclization . The utility of this synthetic protocol is demonstrated in the synthesis of (6S, 12aS) Tadalafil (5 steps, 21%, 99% ee) .
Molecular Structure Analysis
The molecular structure of Tadalafil, (6S,12AS)- is characterized by a stereochemistry that is ABSOLUTE, with 2 defined stereocenters and 0 E/Z Centers .
Chemical Reactions Analysis
Tadalafil is metabolized in the liver via CYP3A4 to inactive metabolites . It is excreted in the feces (~61%, predominantly as metabolites) and urine (~36%, predominantly as metabolites) .
Scientific Research Applications
Comprehensive Analysis of “ent-Tadalafil” Applications
Erectile Dysfunction Treatment: Tadalafil, commonly known for treating erectile dysfunction (ED), has been shown to improve sexual function over long-term treatment periods. Studies have found that daily administration of Tadalafil can lead to greater improvements in International Index of Erectile Function (IIEF-EF) scores, Sexual Encounter Profile questions 2 and 3 (SEP2 and SEP3), compared to on-demand usage .
Cognitive Function and Inflammation: Research indicates that Tadalafil may have positive effects on cognitive functions and inflammation. It has been suggested that treatment with PDE5 inhibitors like Tadalafil can improve cognitive functions and depression, which are often associated with ED .
Wound Healing: A novel application of Tadalafil involves its use in wound healing. Deep eutectic liquids have been designed for the topical application of Tadalafil, which provides a way to utilize its therapeutic properties while avoiding systemic exposure .
Mechanism of Action
Target of Action
ent-Tadalafil, also known as Tadalafil (6S,12AS)- or Tadalafil (6S,12aS)-, primarily targets phosphodiesterase-5 (PDE5) . PDE5 is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP) into its inactive form, 5’-GMP . By inhibiting PDE5, ent-Tadalafil increases the intracellular level of cGMP, prolonging cGMP-related cellular responses .
Mode of Action
As a selective PDE5 inhibitor, ent-Tadalafil interacts with its target by binding to the enzyme and preventing it from breaking down cGMP . This inhibition leads to an increase in intracellular cGMP levels, which in turn triggers a series of downstream effects, including smooth muscle relaxation . It’s important to note that ent-tadalafil is inactive at concentrations up to 10 µm .
Biochemical Pathways
The primary biochemical pathway affected by ent-Tadalafil is the nitric oxide/cGMP pathway . This pathway plays a crucial role in various physiological and pathological processes. By inhibiting PDE5, ent-Tadalafil prolongs the effects of cGMP, leading to smooth muscle relaxation and vasodilation . This can have significant impacts on conditions like erectile dysfunction and pulmonary arterial hypertension .
Pharmacokinetics
Tadalafil exhibits linear pharmacokinetics over a dosage range of 2.5 to 20 mg . It is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . The typical population estimates of the apparent oral clearance (CL/F) and apparent volume of distribution are 1.6 l/h and 63.8 l, respectively . Tadalafil has a long period of responsiveness, up to 36 hours
Result of Action
The primary molecular and cellular effect of ent-Tadalafil’s action is the relaxation of smooth muscle tissue . This is achieved through the inhibition of PDE5 and the subsequent increase in cGMP levels, leading to vasodilation . In the context of erectile dysfunction, this results in improved blood flow to the penis, facilitating erection . In the context of pulmonary arterial hypertension, it can help reduce blood pressure in the lungs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ent-Tadalafil. For instance, the presence of other medications can impact its effectiveness. It’s also worth noting that certain health conditions, such as cardiovascular disease, diabetes, or depression, can influence the effectiveness of ent-Tadalafil . Furthermore, the efficacy of tadalafil can be influenced by the dosage regimen, with daily administration showing different effects compared to on-demand use .
Safety and Hazards
Tadalafil should not be taken with any form of organic nitrates or guanylate cyclase stimulators due to its hypotensive effects . It should also not be prescribed in patients with Stevens–Johnson syndrome or exfoliative dermatitis because hypersensitivity reactions to this ED drug have been reported in such patients . Moreover, tadalafil and its analogues have been detected in a number of dietary supplements over the last decade. These illegal products are mainly advertised as sexual enhancement products and sold without any declarations on the label of the pharmacological and toxicological effects arising from the PDE5 inhibitory activity .
properties
IUPAC Name |
(2S,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXKDUGGOYFFRN-KKSFZXQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212165 | |
| Record name | Tadalafil, (6S ,12aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tadalafil, (6S,12AS)- | |
CAS RN |
629652-72-8 | |
| Record name | Tadalafil, (6S ,12aS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629652728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tadalafil, (6S ,12aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TADALAFIL, (6S ,12AS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ6QJN0D4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ent-Tadalafil significant in the context of food safety?
A1: Recent years have seen a rise in the adulteration of food products and dietary supplements with Tadalafil-like compounds, including ent-Tadalafil. These adulterants pose serious health risks to consumers. [] The research emphasizes the need for sensitive and reliable methods to detect these compounds in food and beverages to ensure consumer safety.
Q2: How does the concept of "molecular softness" contribute to developing a reliable detection method for ent-Tadalafil and its analogs?
A2: Researchers explored the use of computational chemistry, particularly the concept of "molecular softness," to design effective haptens for antibody generation. [] Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule.
Q3: Beyond detection, has there been research focusing on the synthesis of ent-Tadalafil?
A3: Yes, a study explored a novel synthetic route for producing ent-Tadalafil. [] This research focused on a diastereospecific synthesis of tetrahydroisoquinolines, key structural components of ent-Tadalafil, utilizing a radical cyclization approach. While the specific details of the synthesis are beyond the scope of this Q&A, this research highlights the ongoing interest in developing efficient and controlled synthetic pathways for ent-Tadalafil, which could be valuable for various research purposes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



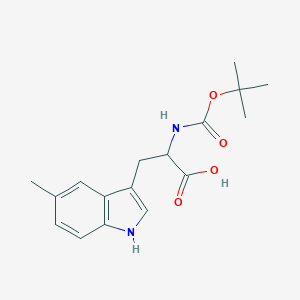

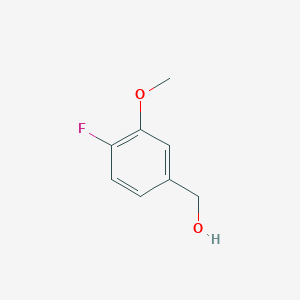
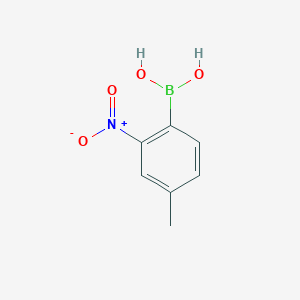

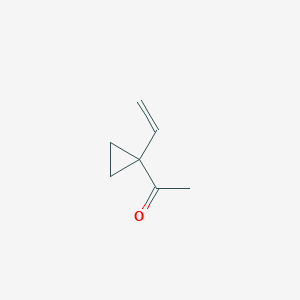
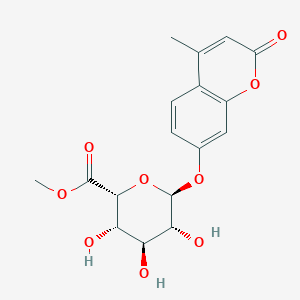

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B138226.png)


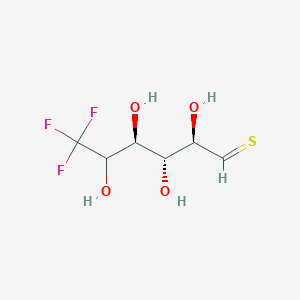

![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)